molecular formula C12H17NO3 B1432450 Methyl 3-amino-3-(4-methoxyphenyl)butanoate CAS No. 1538760-89-2

Methyl 3-amino-3-(4-methoxyphenyl)butanoate

Cat. No.: B1432450
CAS No.: 1538760-89-2
M. Wt: 223.27 g/mol
InChI Key: YDSOJZZLUWOPLR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(4-methoxyphenyl)butanoate typically involves the esterification of 3-amino-3-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(4-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-amino-3-(4-methoxyphenyl)butanoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-hydroxyphenyl)butanoate
  • Methyl 3-amino-3-(4-chlorophenyl)butanoate
  • Methyl 3-amino-3-(4-fluorophenyl)butanoate

Uniqueness

Methyl 3-amino-3-(4-methoxyphenyl)butanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

methyl 3-amino-3-(4-methoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSOJZZLUWOPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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